6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one
Description
Properties
Molecular Formula |
C23H17ClO4 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
6-chloro-4-methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C23H17ClO4/c1-15-10-23(25)28-21-13-22(20(24)12-19(15)21)26-14-16-6-5-9-18(11-16)27-17-7-3-2-4-8-17/h2-13H,14H2,1H3 |
InChI Key |
UIYCQTRCVXCTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Etherification of 7-Hydroxy-4-Methylcoumarin
The foundational step involves modifying 7-hydroxy-4-methylcoumarin through etherification to introduce the 3-phenoxybenzyloxy group.
Procedure :
-
Substrate Activation : 7-Hydroxy-4-methylcoumarin (1.0 equiv) is dissolved in anhydrous acetone or DMF under nitrogen atmosphere.
-
Alkylation : 3-Phenoxybenzyl bromide (1.2 equiv) and potassium carbonate (2.5 equiv) are added, and the mixture is refluxed at 80–85°C for 8–12 hours.
-
Workup : The reaction is cooled, filtered to remove K₂CO₃, and the solvent is evaporated under reduced pressure.
-
Purification : The crude product is recrystallized from ethanol or ethyl acetate to yield the target compound.
Key Parameters :
Chlorination Strategies
Alternative Routes from Patented Protocols
Copper-Catalyzed Coupling Reactions
A method adapted from triazole synthesis involves Cu(I)-mediated click chemistry:
-
Alkyne Preparation : 7-Hydroxy-4-methylcoumarin is functionalized with propargyl bromide using K₂CO₃ in refluxing acetone.
-
Azide Component : 3-Phenoxybenzyl azide is synthesized from 3-phenoxybenzyl bromide and sodium azide in DMF.
-
Coupling : The alkyne and azide undergo Huisgen cycloaddition with CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at room temperature.
Outcomes :
One-Pot Multicomponent Reactions
A patent-derived approach combines 7-hydroxy-4-methylcoumarin, 3-phenoxybenzyl chloride, and formaldehyde in a Mannich-type reaction:
-
Conditions : Ethanol as solvent, reflux at 75–85°C for 6 hours.
-
Molar Ratio : 1.0 : 1.2 : 1.5 (coumarin : benzyl chloride : formaldehyde).
-
Isolation : The product precipitates upon cooling and is washed with cold ethanol.
Efficiency :
Optimization and Challenges
Solvent and Base Selection
Solvent polarity significantly impacts reaction kinetics:
-
Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of the coumarin oxygen but may lead to side reactions.
-
Acetone : Balances reactivity and solubility, preferred for alkylation steps.
Base Comparison :
| Base | Yield (%) | Side Products |
|---|---|---|
| K₂CO₃ | 75 | Minimal |
| NaH | 68 | Decomposition |
| Cs₂CO₃ | 72 | Moderate |
Temperature and Time Trade-offs
Prolonged heating (>12 hours) degrades the coumarin core, while shorter durations (<8 hours) result in incomplete substitution. Optimal reflux duration is 10–12 hours.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Industrial-Scale Considerations
Cost-Effective Reagent Alternatives
-
3-Phenoxybenzyl Chloride vs. Bromide : Chloride reduces raw material costs by 30% but requires higher temperatures.
-
Solvent Recycling : DMF recovery via distillation achieves 85% reuse efficiency.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Key Observations :
- Position 4: The methyl group in the target compound contrasts with phenyl (e.g., ) or functionalized groups like methylamino-methyl (), influencing steric bulk and electronic properties.
- Position 7: The 3-phenoxybenzyl group distinguishes the target from chlorinated (), methyl-substituted (), or methoxy-substituted () benzyl ethers.
- Lipophilicity: Hexyl () and dichlorobenzyl () groups increase hydrophobicity compared to the target compound’s phenoxybenzyl group.
Physicochemical Properties
- Melting Points: The methylamino-methyl derivative () melts at 176–177°C, while dichlorobenzyl analogues () may have higher melting points due to increased symmetry.
- Molecular Weight : The target compound (392.83 g/mol) is intermediate between smaller chlorinated derivatives (e.g., 364.22 g/mol ) and bulkier hexyl-substituted compounds (442.55 g/mol ).
Biological Activity
6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one, also known by its CAS number 307547-75-7, is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of 404.83 g/mol. The structural characteristics of this compound contribute significantly to its biological activity.
The biological activity of 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing cellular processes such as inflammation and oxidative stress. The compound may inhibit the activity of enzymes involved in these pathways, thereby exerting anti-inflammatory and antioxidant effects .
Anticancer Activity
Recent studies have shown that compounds similar to 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of chromen-2-one can inhibit the growth of human cancer cell lines, including cervical and bladder cancers. The IC50 values for these compounds ranged from 2.38 µM to 14.74 µM, indicating promising anticancer potential compared to standard treatments like cisplatin .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. It has been shown to effectively reduce oxidative stress markers in cellular models, which is crucial for preventing cellular damage linked to chronic diseases and aging.
Anti-inflammatory Effects
In addition to its antioxidant properties, 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one has demonstrated anti-inflammatory effects in preclinical studies. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential utility in treating inflammatory disorders .
Data Tables
| Biological Activity | IC50 Value (µM) | Cancer Type |
|---|---|---|
| Anticancer Activity | 2.38 - 14.74 | Cervical Cancer |
| Antioxidant Activity | N/A | N/A |
| Anti-inflammatory Effects | N/A | N/A |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxicity of various chromen derivatives on cervical cancer cells (SISO) and bladder cancer cells (RT-112). The results indicated that compounds with electron-withdrawing groups exhibited higher potency than those without such modifications .
- Oxidative Stress Reduction : Another investigation focused on the antioxidant capacity of chromen derivatives, including 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one. The study reported a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, thus confirming the compound's protective role against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
